molecular formula C19H18FN3O B11062133 Benzamide, 4-fluoro-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-

Benzamide, 4-fluoro-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-

Cat. No.: B11062133
M. Wt: 323.4 g/mol
InChI Key: BPGUHANQZZTQNC-UHFFFAOYSA-N
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Description

4-FLUORO-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with benzamide: The final step involves coupling the fluorinated pyrazole intermediate with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-FLUORO-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-3-METHYL-α-PYRROLIDINOVALEROPHENONE: Another fluorinated compound with a different core structure.

    N-(3-CHLORO-2-METHYLPHENYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE: Contains a thiazole ring instead of a pyrazole ring.

Uniqueness

4-FLUORO-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of a fluorinated pyrazole ring and a benzamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18FN3O

Molecular Weight

323.4 g/mol

IUPAC Name

4-fluoro-N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H18FN3O/c1-13-4-3-5-15(10-13)12-23-18(11-14(2)22-23)21-19(24)16-6-8-17(20)9-7-16/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

BPGUHANQZZTQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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